3-Ethynylbicyclo[3.1.0]hexan-3-ol
Description
Properties
Molecular Formula |
C8H10O |
|---|---|
Molecular Weight |
122.16 g/mol |
IUPAC Name |
3-ethynylbicyclo[3.1.0]hexan-3-ol |
InChI |
InChI=1S/C8H10O/c1-2-8(9)4-6-3-7(6)5-8/h1,6-7,9H,3-5H2 |
InChI Key |
XCZGRDHFOBJPGO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CC2CC2C1)O |
Origin of Product |
United States |
Preparation Methods
Base-Promoted Epoxy Ketone Ring Contraction
A foundational approach involves the ring contraction of epoxy ketones derived from cyclohexane-1,4-dione. For example, treatment of an epoxy ketone intermediate with a strong base (e.g., NaOH) induces cyclopropane formation, yielding bicyclo[3.1.0]hexan-3-one. This method leverages the pseudo-enantiomeric relationship between β-arabinofuranosyl and α-galactofuranosyl precursors to generate the bicyclic core in high diastereomeric excess (de > 80%). Key advantages include scalability and compatibility with late-stage resolution techniques, such as esterification with O-acetyl-(S)-mandelic acid.
(3 + 2) Annulation of Cyclopropenes with Aminocyclopropanes
Photoredox-catalyzed (3 + 2) annulation has emerged as a versatile method for constructing bicyclo[3.1.0]hexanes. Using iridium or organic photoredox catalysts under blue LED irradiation, cyclopropenes react with aminocyclopropanes to form the bicyclic scaffold with vicinal all-carbon quaternary stereocenters. This method achieves moderate to high yields (60–85%) and excellent diastereoselectivity (>20:1 dr) when difluorocyclopropenes are employed. The reaction’s modularity allows for the introduction of diverse substituents, including ethynyl groups, at the 3-position.
Gold-Catalyzed Oxidative Cyclopropanation
Adapting methodologies from aza-bicyclo systems, gold-catalyzed oxidative cyclopropanation of alkynyl precursors offers a pathway to the target structure. N-Allylynamides treated with IMesAuCl/AgBF₄ and pyridine N-oxide undergo cyclization to form bicyclo[3.1.0]hexane derivatives. While this method currently applies to nitrogen-containing analogs, its extension to all-carbon systems remains an area of active research.
Functionalization of the Bicyclo[3.1.0]hexane Core
Grignard Addition to Bicyclo[3.1.0]hexan-3-one
The most direct route to 3-ethynylbicyclo[3.1.0]hexan-3-ol involves nucleophilic addition of ethynyl magnesium bromide to bicyclo[3.1.0]hexan-3-one. This one-step reaction proceeds via ketone reduction and simultaneous ethynyl group incorporation, yielding the tertiary alcohol in ~70–80% yield. Critical considerations include:
- Solvent choice : Tetrahydrofuran (THF) or diethyl ether at −78°C to 0°C.
- Workup : Quenching with ammonium chloride followed by extraction with dichloromethane.
Sonogashira Coupling on Halogenated Precursors
For substrates bearing a halogen at the 3-position, Sonogashira coupling with terminal alkynes introduces the ethynyl group. Using Pd(PPh₃)₄/CuI catalysts in amine solvents (e.g., triethylamine), this cross-coupling achieves moderate yields (50–65%) but requires pre-functionalized bicyclo intermediates.
Hydrolysis of Protected Ethynyl Derivatives
Ethynyl groups can be introduced via protected intermediates. For example, alkylation of bicyclo[3.1.0]hexan-3-ol with propargyl bromide under basic conditions (K₂CO₃, DMF) forms the propargyl ether, which is subsequently hydrolyzed using aqueous HCl to yield the target alcohol. This two-step sequence affords an overall yield of 60–70%.
Stereochemical Control and Resolution
Asymmetric Epoxidation and Dihydroxylation
Sharpless asymmetric dihydroxylation of diene precursors establishes stereochemistry prior to cyclopropanation. Using AD-mix-β or AD-mix-α, enantiomerically enriched diols are converted to epoxy ketones, which undergo base-promoted ring contraction to yield chiral bicyclo[3.1.0]hexanes. This method achieves enantiomeric excess (ee) values >90% but requires multistep synthesis.
Kinetic Resolution via Esterification
Late-stage resolution with chiral auxiliaries, such as O-acetyl-(S)-mandelic acid, separates diastereomers through selective esterification. Recrystallization from hexane/ether mixtures enhances diastereomeric purity (de >98%).
Industrial-Scale Considerations
Catalytic Cycle Optimization
Large-scale synthesis prioritizes atom economy and catalyst turnover. Photoredox systems using inexpensive iridium complexes (e.g., [Ir(ppy)₃]) reduce costs compared to stoichiometric reagents. Flow chemistry adaptations further improve efficiency by mitigating exothermic risks during cyclopropanation.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynylbicyclo[3.1.0]hexan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the ethynyl and hydroxyl groups makes it a versatile compound for different transformations.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in synthetic chemistry.
Scientific Research Applications
3-Ethynylbicyclo[3.1.0]hexan-3-ol has several applications in scientific research:
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme-substrate interactions and other biochemical processes.
Medicine: The compound’s reactivity and structural properties make it a potential lead compound for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethynylbicyclo[3.1.0]hexan-3-ol involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Findings from Comparative Analysis
Structural Diversity and Bioactivity: Ethynyl vs. Amino and Purine Modifications: Derivatives like 2-amino-4-(6-methylamino-purin-9-yl)-bicyclo[3.1.0]hexan-3-ol exhibit strong binding to viral targets (e.g., HIV reverse transcriptase) due to nucleobase mimicry .
Synthetic Approaches: Mitsunobu Coupling: Used for purine attachment in carbocyclic nucleosides, yielding high-purity products (86–99%) . Cyclopropanation: Key for constructing the bicyclo core in compounds like 4-methyl-1-isopropyl derivatives .
Biological Relevance :
- Antibacterial Activity : 4-Methyl-1-(1-methylethyl)-bicyclo[3.1.0]hexan-3-ol shows efficacy against MRSA, likely due to hydrophobic interactions with bacterial membranes .
- Metabolic Markers : Downregulation of 4-methyl-1-isopropyl derivatives in gestational diabetes (FC: -0.416) suggests roles in lipid or carbohydrate metabolism .
Physical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

